molecular formula C20H20N2O2S B11563342 O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate

O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate

Cat. No.: B11563342
M. Wt: 352.5 g/mol
InChI Key: MOWBDDNREQRBEZ-UHFFFAOYSA-N
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Description

O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate is an organic compound with a complex structure that includes phenylcarbamoyl and diprop-2-en-1-ylcarbamothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of aryl halides activated by electron-withdrawing groups. The reaction conditions often require strong bases and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

O-[3-(phenylcarbamoyl)phenyl] N,N-bis(prop-2-enyl)carbamothioate

InChI

InChI=1S/C20H20N2O2S/c1-3-13-22(14-4-2)20(25)24-18-12-8-9-16(15-18)19(23)21-17-10-6-5-7-11-17/h3-12,15H,1-2,13-14H2,(H,21,23)

InChI Key

MOWBDDNREQRBEZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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